molecular formula C10H13NO B12869179 1-(2,3-Dihydro-5-methyl-1H-pyrrolizin-7-yl)ethanone CAS No. 97073-06-8

1-(2,3-Dihydro-5-methyl-1H-pyrrolizin-7-yl)ethanone

Cat. No.: B12869179
CAS No.: 97073-06-8
M. Wt: 163.22 g/mol
InChI Key: DJAGDEJXGVMMGJ-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-5-methyl-1H-pyrrolizin-7-yl)ethanone is an organic compound with the molecular formula C10H13NO. It belongs to the class of pyrrolizines, which are compounds containing a pyrrolizine moiety, consisting of a pyrrole ring fused to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-5-methyl-1H-pyrrolizin-7-yl)ethanone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a pyrrole derivative, with an appropriate ketone or aldehyde. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-5-methyl-1H-pyrrolizin-7-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,3-Dihydro-5-methyl-1H-pyrrolizin-7-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-5-methyl-1H-pyrrolizin-7-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-methyl-6,7-dihydro-5H-pyrrolizin-1-yl)ethanone
  • 7-acetyl-5-methyl-2,3-dihydro-(1H)-pyrrolizine

Uniqueness

1-(2,3-Dihydro-5-methyl-1H-pyrrolizin-7-yl)ethanone is unique due to its specific structural features, such as the presence of a pyrrolizine moiety and the ethanone group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds .

Properties

CAS No.

97073-06-8

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(3-methyl-6,7-dihydro-5H-pyrrolizin-1-yl)ethanone

InChI

InChI=1S/C10H13NO/c1-7-6-9(8(2)12)10-4-3-5-11(7)10/h6H,3-5H2,1-2H3

InChI Key

DJAGDEJXGVMMGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2N1CCC2)C(=O)C

Origin of Product

United States

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